molecular formula C30H32N2O6 B15036583 3-(3,4-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15036583
M. Wt: 516.6 g/mol
InChI Key: VCUOOHRVHYFQBV-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure features two distinct aromatic substituents: a 3,4-dimethoxyphenyl group at position 3 and a 3,4,5-trimethoxyphenyl group at position 11.

Properties

Molecular Formula

C30H32N2O6

Molecular Weight

516.6 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H32N2O6/c1-34-24-11-10-17(14-25(24)35-2)18-12-22-28(23(33)13-18)29(32-21-9-7-6-8-20(21)31-22)19-15-26(36-3)30(38-5)27(16-19)37-4/h6-11,14-16,18,29,31-32H,12-13H2,1-5H3

InChI Key

VCUOOHRVHYFQBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the dibenzo diazepine core and the introduction of methoxy groups. One common synthetic route involves the following steps:

    Formation of the dibenzo diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable diketone.

    Introduction of methoxy groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s methoxy-rich substituents contrast with other derivatives bearing halogens, trifluoromethyl groups, or acyl chains. Key structural comparisons include:

Compound ID R3 Substituent R11 Substituent Molecular Weight (g/mol) Notable Features
Target Compound 3,4-Dimethoxyphenyl 3,4,5-Trimethoxyphenyl ~592.65 (estimated) High methoxy content; potential for enhanced lipophilicity
4-Methoxyphenyl 4-Trifluoromethylphenyl 440.53 Electron-withdrawing CF3 group; may improve metabolic stability
3,4-Dimethoxyphenyl 4-Trifluoromethylphenyl + C6 acyl chain 592.65 Hexanoyl chain may increase membrane permeability
(FC2) Benzoyl 1H-Indol-3-yl Indole moiety linked to selective cancer cell toxicity
4-Chlorophenyl 3-Bromo-4-hydroxy-5-methoxyphenyl 525.82 Bromo and hydroxy groups; potential for redox activity
4-Methoxyphenyl 2-Ethoxyphenyl 440.53 Ethoxy group alters steric and electronic profiles

Key Research Findings and Gaps

  • Trifluoromethyl groups () enhance metabolic stability but may reduce solubility .
  • Unresolved Questions: Limited data exist on the target compound’s specific bioactivity. Comparative pharmacokinetic studies between methoxy-rich and halogenated analogues are lacking.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[benzo][e][1,4]diazepine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the synthesis and biological activity of this compound based on current research findings.

  • Molecular Formula : C33H36N2O7
  • Molecular Weight : 572.64814
  • CAS Number : 445025-21-8

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • IC50 Values : The synthesized compounds showed IC50 values ranging from 1.38 to 3.21 μM against the HepG2 hepatocellular carcinoma cell line. This indicates a potent cytotoxic potential compared to standard chemotherapeutic agents like podophyllotoxin .
CompoundIC50 (μM)Cell Line
Compound 91.38HepG2
Compound 102.52HepG2
Compound 113.21HepG2

The mechanism underlying the cytotoxicity appears to involve:

  • Inhibition of β-Tubulin Polymerization : Compounds derived from this structure were found to inhibit β-tubulin polymerization effectively, disrupting microtubule dynamics essential for mitosis .
  • Apoptotic Pathways : Flow cytometry analysis indicated that treatment with these compounds led to an increase in Annexin-V-positive cells and cell cycle arrest at the G2/M phase. Additionally, there was a notable decrease in mitochondrial membrane potential (MMP) and Bcl-2 levels while p53 and Bax levels increased .

Case Study 1: HepG2 Cell Line

In a study focusing on the HepG2 cell line:

  • Objective : To evaluate the cytotoxic effects and mechanisms of action of the synthesized dibenzo compounds.
  • Findings :
    • Compound 9 was identified as the most potent with an IC50 value of 1.38 μM.
    • The treatment resulted in significant apoptotic activity characterized by increased levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2).

Case Study 2: Tubulin Inhibition

Another investigation aimed at understanding the tubulin inhibition mechanism:

  • Objective : To assess how these compounds affect microtubule dynamics.
  • Results :
    • Compounds exhibited strong inhibition of tubulin polymerization.
    • The disruption caused by these compounds led to cell cycle arrest and apoptosis in various cancer cell lines.

Q & A

Basic Question: What are the primary synthetic routes for preparing this dibenzodiazepinone derivative, and what analytical methods are critical for confirming its purity and structure?

Methodological Answer:
The synthesis of dibenzodiazepinone derivatives typically involves cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes under acidic or basic conditions. For analogs with methoxy substituents (e.g., 3,4-dimethoxy and 3,4,5-trimethoxy phenyl groups), regioselective protection/deprotection of hydroxyl groups is required before coupling . Key analytical methods include:

  • NMR Spectroscopy : To confirm substitution patterns and aromatic proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm).
  • HPLC-MS : For purity assessment (>98% by area normalization) and molecular ion verification (expected [M+H]+ ~529.2 g/mol based on C₃₀H₂₈N₂O₆).
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, as seen in structurally similar compounds (e.g., monoclinic P21/c space group, β = 101.49° for a dibenzodiazepinone hydrate) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for structurally similar dibenzodiazepinones?

Methodological Answer:
Contradictions in bioactivity data often arise from variations in assay conditions, solubility, or substituent effects. For example:

  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound stability, as precipitation in aqueous media may lead to false-negative results.
  • Substituent-Specific Effects : Compare analogs (e.g., 4-nitrophenyl vs. 4-methoxyphenyl derivatives) to isolate electronic or steric contributions to activity .
  • Dose-Response Validation : Reproduce assays with standardized protocols (e.g., NIH/NCATS guidelines) to minimize inter-lab variability.

Basic Question: What crystallographic parameters are essential for characterizing this compound’s solid-state structure?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Unit Cell Dimensions : For analogs, monoclinic systems (a = 10.684 Å, b = 16.973 Å, c = 11.174 Å) are common .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., water molecules in hydrates) that stabilize the lattice.
  • Torsion Angles : Assess diazepine ring puckering (e.g., C3-C4-N5-C6) to confirm conformational stability.

Advanced Question: How can computational methods predict the environmental fate or metabolic pathways of this compound?

Methodological Answer:

  • Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model hydrolysis or oxidation sites (e.g., methoxy demethylation).
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict phase I metabolites .
  • Environmental Persistence : Apply EPI Suite to estimate biodegradation half-lives based on logP (predicted ~3.2 for this compound).

Basic Question: What spectroscopic techniques are optimal for monitoring reaction progress during synthesis?

Methodological Answer:

  • In Situ FT-IR : Track carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) intermediates.
  • LC-MS Snapshots : Identify transient intermediates (e.g., Schiff base adducts) with high-resolution mass accuracy (<5 ppm error).
  • TLC with Fluorescent Indicators : Use silica gel plates (ethyl acetate/hexane eluents) to monitor cyclization completion.

Advanced Question: How do methoxy substituent positions influence this compound’s binding affinity to biological targets?

Methodological Answer:

  • 3D-QSAR Modeling : Correlate substituent positions (e.g., 3,4-di-OCH₃ vs. 3,4,5-tri-OCH₃) with activity using CoMFA or CoMSIA .
  • Docking Studies : Compare binding poses in homology models (e.g., tubulin or kinase targets) to identify steric clashes or π-stacking opportunities.
  • Experimental Validation : Test truncated analogs (e.g., lacking 3,4-dimethoxyphenyl) in enzyme inhibition assays to isolate pharmacophore contributions.

Basic Question: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the diazepine ring under acidic/alkaline conditions or photodegradation of methoxy groups.
  • Storage Recommendations : Lyophilize and store at -20°C under argon; protect from light using amber vials.
  • Forced Degradation Studies : Expose to UV (254 nm) or H₂O₂ to identify degradation products via LC-MS .

Advanced Question: How can researchers design a robust SAR study for this compound class?

Methodological Answer:

  • Scaffold Diversification : Synthesize analogs with varied substituents (e.g., halogenation, nitro groups) and linkers .
  • High-Throughput Screening (HTS) : Use 96-well plate assays to evaluate cytotoxicity, kinase inhibition, or antimicrobial activity .
  • Statistical Analysis : Apply PCA or cluster analysis to correlate structural features with bioactivity profiles.

Basic Question: What regulatory guidelines apply to preclinical toxicity testing of this compound?

Methodological Answer:

  • OECD 423 (Acute Oral Toxicity) : Use a staggered dosing protocol in rodent models.
  • ICH M7 Guidelines : Assess mutagenic potential via Ames test (TA98/TA100 strains) .
  • Solubility Profiling : Ensure DMSO concentration <0.1% in in vitro assays to avoid solvent toxicity artifacts.

Advanced Question: How can NMR crystallography resolve ambiguities in polymorph identification?

Methodological Answer:

  • Solid-State NMR : Combine with XRD to distinguish polymorphs (e.g., differences in ¹³C chemical shifts for carbonyl groups).
  • Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for detecting trace polymorphs (<5% abundance) .

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